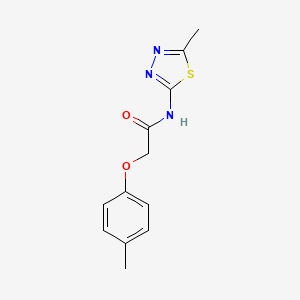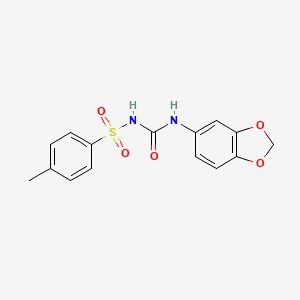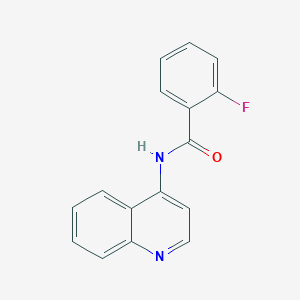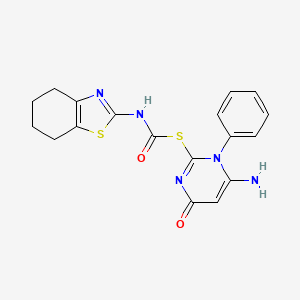![molecular formula C14H14ClN3O3 B12495370 6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B12495370.png)
6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one is a quinazolinone derivative known for its diverse biological activities. Quinazolinone derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one typically involves the reaction of 6-chloroquinazolin-4-one with 2-(morpholin-4-yl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions: 6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone ring to quinazoline.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
- Quinazoline N-oxides
- Reduced quinazoline derivatives
- Substituted quinazolinone derivatives
科学研究应用
6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of tumor cells.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用机制
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. It targets enzymes involved in cell cycle regulation and DNA replication, leading to the inhibition of tumor cell proliferation. The molecular pathways involved include the inhibition of cyclin-dependent kinases (Cdks) and DNA-dependent protein kinase (DNA-PK) .
相似化合物的比较
- 6-chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness: 6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound in medicinal chemistry .
属性
分子式 |
C14H14ClN3O3 |
|---|---|
分子量 |
307.73 g/mol |
IUPAC 名称 |
6-chloro-3-(2-morpholin-4-yl-2-oxoethyl)quinazolin-4-one |
InChI |
InChI=1S/C14H14ClN3O3/c15-10-1-2-12-11(7-10)14(20)18(9-16-12)8-13(19)17-3-5-21-6-4-17/h1-2,7,9H,3-6,8H2 |
InChI 键 |
GBAZBXMVSJVROM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}adamantane-1-carboxamide](/img/structure/B12495288.png)
![N,2,4,6-tetramethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12495289.png)
![3-Ethyl-1-{2-[4-(4-fluorophenyl)piperazin-1-YL]-2-oxoethyl}thieno[3,2-D]pyrimidine-2,4-dione](/img/structure/B12495292.png)

![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12495298.png)

![5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine](/img/structure/B12495315.png)
![5-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzene-1,3-dicarboxylic acid](/img/structure/B12495324.png)
![2-(cyclohexylsulfanyl)-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B12495327.png)

![5-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495342.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12495350.png)

![6-chloro-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B12495369.png)
